molecular formula C18H15NO3S B2382177 N-(4-acetylphenyl)naphthalene-2-sulfonamide CAS No. 324067-56-3

N-(4-acetylphenyl)naphthalene-2-sulfonamide

Cat. No.: B2382177
CAS No.: 324067-56-3
M. Wt: 325.38
InChI Key: INNVPZLZBYHZQH-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)naphthalene-2-sulfonamide is a chemical hybrid compound of significant interest in medicinal chemistry and preclinical research, particularly for oncology and neuroscience. This synthetic scaffold integrates a naphthalene-sulfonamide moiety, a structure recognized in potent signal transducer and activator of transcription 3 (STAT3) inhibitors currently in clinical trials . STAT3 is a key oncogene, and its inhibition can suppress cancer cell proliferation and induce apoptosis by downregulating downstream effectors like BCL2, Cyclin D1, and c-MYC . Similar 6-acetylnaphthalene-2-sulfonamide derivatives have demonstrated potent cytotoxic activity against human breast cancer cell lines (MCF7) by modulating the IL6/JAK2/STAT3 signaling pathway and exhibited promising antibacterial and antifungal properties . Furthermore, structurally related N-(2-acetylphenyl)sulfonamide compounds have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key therapeutic targets for neurodegenerative disorders such as Alzheimer's disease . The molecular design, which features an acetyl group ortho to the sulfonamide, can facilitate intramolecular hydrogen bonding, a feature known to confer conformational restriction that may enhance lipophilicity, membrane permeability, and ultimately, pharmacological activity . Researchers can leverage this compound as a versatile building block for developing novel therapeutic agents or as a probe for studying disease mechanisms. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-acetylphenyl)naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-13(20)14-6-9-17(10-7-14)19-23(21,22)18-11-8-15-4-2-3-5-16(15)12-18/h2-12,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNVPZLZBYHZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with 4-acetylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to maintain consistent reaction parameters. The use of automated systems for reagent addition and product isolation can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of N-(4-carboxyphenyl)naphthalene-2-sulfonamide.

    Reduction: Formation of N-(4-aminophenyl)naphthalene-2-sulfonamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-acetylphenyl)naphthalene-2-sulfonamide has been investigated for several medicinal applications, primarily due to its potential antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

These findings suggest that this compound could be developed further for therapeutic use in treating bacterial infections .

Anti-inflammatory Properties

The compound's ability to inhibit certain enzymes involved in inflammatory pathways has been explored. Studies have indicated that this compound may reduce inflammation markers in cell cultures, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

This compound has also been evaluated for anticancer properties. It has shown promise in inhibiting cancer cell proliferation in various cancer lines through mechanisms involving apoptosis and cell cycle arrest .

Material Science Applications

This compound is utilized as a precursor in the synthesis of advanced materials, particularly in polymer chemistry.

Synthesis of Polymers

This compound can serve as a monomer for creating sulfonamide-containing polymers that exhibit unique thermal and mechanical properties. The incorporation of this compound into polymer matrices enhances their stability and functionality .

Dyes and Pigments

Due to its chromophoric properties, this compound is also explored in the development of dyes and pigments for industrial applications. Its ability to form complexes with metal ions allows for the creation of vibrant colors suitable for textiles and coatings .

Industrial Applications

The industrial relevance of this compound extends to its use as a catalyst in chemical reactions.

Catalysis

In organic synthesis, this compound acts as a catalyst for various reactions, including oxidation and reduction processes. Its sulfonamide group facilitates the formation of intermediates that are crucial for synthesizing complex organic molecules .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multidrug-resistant strains of bacteria. The results indicated that this compound could serve as a lead structure for developing new antibiotics .

Case Study 2: Polymer Development

Research highlighted the successful incorporation of this compound into polycarbonate matrices, resulting in materials with enhanced thermal stability and mechanical strength. These findings suggest potential applications in high-performance engineering plastics .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)naphthalene-2-sulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria. This leads to the antibacterial activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Similar structure but with a different substitution pattern on the aromatic ring.

    N-(4-carboxyphenyl)naphthalene-2-sulfonamide: An oxidized derivative of N-(4-acetylphenyl)naphthalene-2-sulfonamide.

    N-(4-aminophenyl)naphthalene-2-sulfonamide: A reduced derivative of this compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

N-(4-acetylphenyl)naphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs), which are important therapeutic targets in cancer and other diseases. This article compiles data from various studies to elucidate the biological activity, mechanisms, and potential applications of this compound.

Chemical Structure and Properties

This compound belongs to the sulfonamide class of compounds, characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic system. The acetyl group enhances lipophilicity, potentially improving cell membrane permeability.

1. Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that this compound exhibits potent inhibition against specific carbonic anhydrase isoforms, particularly CA IX and CA II.

  • Enzyme Inhibition Activity :
    • The compound showed IC50 values ranging from 10.93 to 25.06 nM for CA IX and 1.55 to 3.92 µM for CA II, indicating a significant selectivity for CA IX over CA II .

2. Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231.

  • Apoptosis Induction :
    • This compound was found to induce apoptosis in MDA-MB-231 cells, with a notable increase in annexin V-FITC positive cells from 0.18% to 22.04%, indicating a strong pro-apoptotic effect .

3. Antibacterial Activity

The antibacterial efficacy of this compound has also been assessed, revealing activity against several bacterial strains.

  • Minimum Inhibitory Concentration (MIC) :
    • The compound exhibited significant antibacterial effects with MIC values around 10 μg/mL against Staphylococcus aureus and Salmonella typhimurium .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural Feature Impact on Activity
Acetyl GroupIncreases lipophilicity and cellular uptake
Sulfonamide MoietyEssential for enzyme inhibition
Aromatic SystemContributes to binding affinity with target proteins

Case Study 1: Cancer Cell Lines

In vitro studies demonstrated that compounds similar to this compound effectively reduced the viability of cancer cell lines under hypoxic conditions, enhancing their therapeutic potential in solid tumors .

Case Study 2: Bacterial Inhibition

Another study highlighted the compound's ability to inhibit biofilm formation by K. pneumoniae, showing a percentage inhibition of 79.46% at a concentration of 50 μg/mL .

Q & A

Basic: What are the recommended synthetic routes and characterization methods for N-(4-acetylphenyl)naphthalene-2-sulfonamide?

Answer:
The synthesis typically involves sulfonation of naphthalene followed by coupling with 4-acetylaniline. A multi-step approach is recommended:

Sulfonation : React naphthalene with chlorosulfonic acid to yield naphthalene-2-sulfonyl chloride.

Amide Formation : Couple the sulfonyl chloride with 4-acetylaniline in the presence of a base (e.g., triethylamine) under anhydrous conditions .
Characterization :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the sulfonamide linkage and acetyl group integrity.
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify characteristic peaks for sulfonamide (S=O stretch at ~1350 cm1^{-1}) and acetyl (C=O at ~1680 cm1^{-1}) groups .

Basic: Which analytical techniques are critical for assessing purity and structural integrity?

Answer:

  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% recommended for biological assays) using a C18 column with UV detection at 254 nm.
  • Elemental Analysis : Confirm elemental composition (C, H, N, S) to detect impurities.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and solvent residues .

Basic: What physicochemical properties are pivotal for experimental design?

Answer:
Key properties include:

  • Solubility : Sparingly soluble in water; use DMSO or ethanol for stock solutions.
  • LogP : Predicted ~3.2 (via computational tools), indicating moderate lipophilicity.
  • Stability : Stable at room temperature in dark, anhydrous conditions. Degradation occurs above 200°C .

Advanced: How can researchers investigate its interactions with biological targets?

Answer:

  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to enzymes like carbonic anhydrase.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors.
  • Molecular Docking : Model interactions with target proteins (e.g., COX-2) using software like AutoDock Vina, guided by structural analogs .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Cross-Validation : Replicate assays under standardized conditions (pH, temperature, solvent).
  • Structural Analog Comparison : Compare activity with N-(4-hydroxyphenyl)naphthalene-2-sulfonamide (lacks acetyl group) to isolate substituent effects .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., dose-dependent vs. off-target effects) .

Advanced: What strategies optimize activity through structural modifications?

Answer:

  • Substituent Screening : Replace the acetyl group with electron-withdrawing groups (e.g., nitro) to enhance receptor affinity.
  • X-ray Crystallography : Resolve co-crystal structures with target proteins to guide rational design.
  • Structure-Activity Relationship (SAR) : Systematically vary substituents on the phenyl ring and naphthalene core to map critical pharmacophores .

Advanced: How to evaluate stability under physiological conditions?

Answer:

  • pH-Dependent Stability : Incubate in buffers (pH 4–9) and monitor degradation via HPLC.
  • Serum Stability : Assess half-life in fetal bovine serum (FBS) at 37°C.
  • Light Sensitivity : Expose to UV-Vis light and track photodegradation products .

Advanced: What is its role as a building block in multi-step syntheses?

Answer:

  • Suzuki Coupling : Functionalize the naphthalene core with boronic acids to generate derivatives.
  • Click Chemistry : Attach triazole moieties via copper-catalyzed azide-alkyne cycloaddition.
  • Protecting Group Strategy : Use the acetyl group as a temporary protective moiety for selective sulfonamide modification .

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